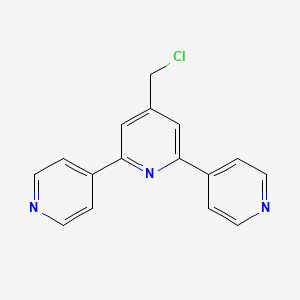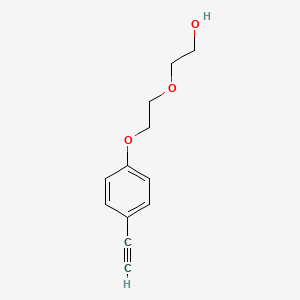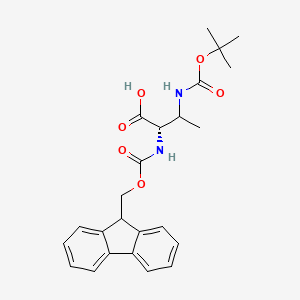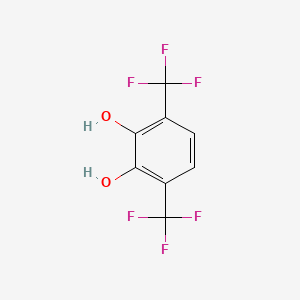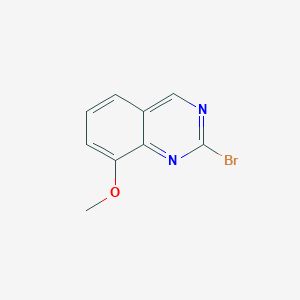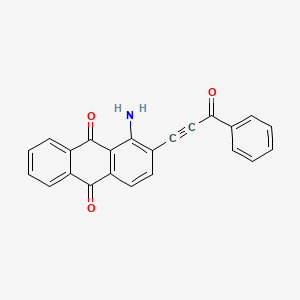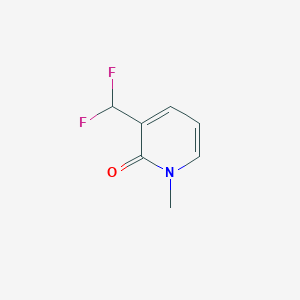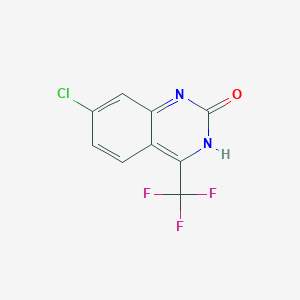
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the reaction of 7-chloro-4-(trifluoromethyl)quinazoline with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the chlorine atom is replaced by a nucleophile, leading to the formation of the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
7-Chloroquinazolin-4-one: A similar compound with a chlorine atom at the 7th position but lacking the trifluoromethyl group.
4-(Trifluoromethyl)quinazolin-2(1H)-one: A compound with a trifluoromethyl group but without the chlorine atom at the 7th position.
Uniqueness
7-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both the chlorine and trifluoromethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H4ClF3N2O |
|---|---|
分子量 |
248.59 g/mol |
IUPAC名 |
7-chloro-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16) |
InChIキー |
XFUULFOVPULDBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)N=C2C=C1Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


